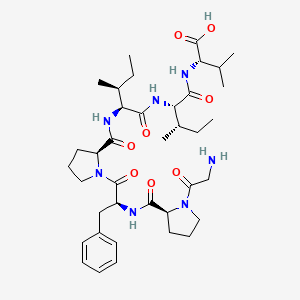
L-Valine, glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-isoleucyl-L-isoleucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine, glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-isoleucyl-L-isoleucyl- is a complex peptide compound composed of several amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Each amino acid in the sequence contributes to the overall properties and functions of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-isoleucyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed, usually with a reagent like TFA.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like HF or TFA.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Valine, glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-isoleucyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the peptide bonds or side chains, altering the peptide’s structure and function.
Substitution: Amino acid residues can be substituted with other functional groups to create peptide analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can produce hydroxylated phenylalanine derivatives, while reduction can lead to the formation of reduced peptide bonds.
Scientific Research Applications
L-Valine, glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-isoleucyl-L-isoleucyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Valine, glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-isoleucyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with neurotransmitter receptors in the brain, affecting neuronal signaling and function .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
L-Valine, L-lysyl-L-methionyl-L-leucyl-L-phenylalanyl-L-phenylalanylglycyl-L-isoleucyl-L-prolyl-L-arginyl-L-isoleucyl-L-tyrosyl-L-seryl-L-arginyl-: A peptide with a similar sequence but different functional properties.
Uniqueness
L-Valine, glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-isoleucyl-L-isoleucyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics
Properties
CAS No. |
75922-52-0 |
|---|---|
Molecular Formula |
C38H59N7O8 |
Molecular Weight |
741.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C38H59N7O8/c1-7-23(5)31(36(50)43-32(24(6)8-2)35(49)41-30(22(3)4)38(52)53)42-34(48)28-17-13-19-45(28)37(51)26(20-25-14-10-9-11-15-25)40-33(47)27-16-12-18-44(27)29(46)21-39/h9-11,14-15,22-24,26-28,30-32H,7-8,12-13,16-21,39H2,1-6H3,(H,40,47)(H,41,49)(H,42,48)(H,43,50)(H,52,53)/t23-,24-,26-,27-,28-,30-,31-,32-/m0/s1 |
InChI Key |
VBXAFDSUVWHGGB-LWAQOXNASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


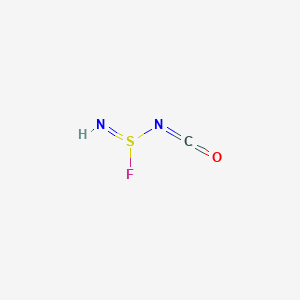
![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)
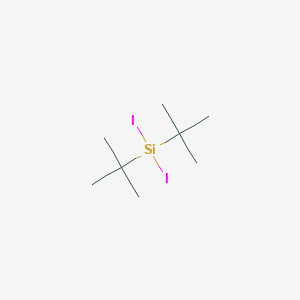
![Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-](/img/structure/B14437740.png)
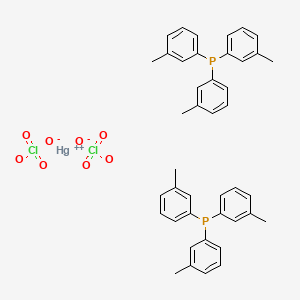

![[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate](/img/structure/B14437763.png)

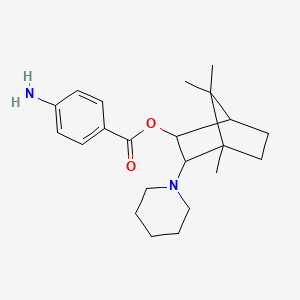
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)

![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)

